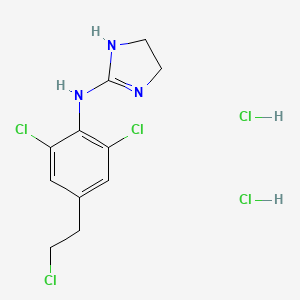![molecular formula C20H28N2O2 B13342908 benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)
benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single carbon atom. This structural feature imparts significant biological activity and makes them valuable in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the combination of 3,5-diarylidene-1-benzylpiperidin-4-one, isatin, and l-pipecolic acid in a one-pot three-component system . The reaction is usually carried out under mild conditions without the need for a catalyst, making it an efficient and straightforward synthetic route.
Industrial Production Methods
In an industrial setting, the production of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active site of cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This action is beneficial in the treatment of diseases such as Alzheimer’s, where cholinesterase inhibitors are commonly used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexahydrodispiro[indole-3,3’-indolizine-2’,3’‘-piperidine]-2(1H),4’'-dione
- Spirocyclic oxindoles with spiro-3- to 8-membered rings
- Diethyl 2’-Amino-1-benzyl-3’-cyano-1’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’,6’-dicarboxylate
Uniqueness
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability . These properties make it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
benzyl spiro[3a,4,5,6,7,7a-hexahydro-2H-indole-3,3'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H28N2O2/c23-19(24-13-16-7-2-1-3-8-16)22-15-20(11-6-12-21-14-20)17-9-4-5-10-18(17)22/h1-3,7-8,17-18,21H,4-6,9-15H2 |
InChI-Schlüssel |
KWRLLISSDUUJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3(CCCNC3)CN2C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


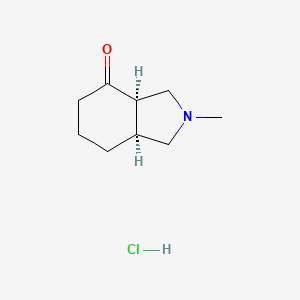
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)

![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)
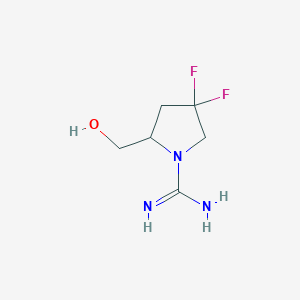

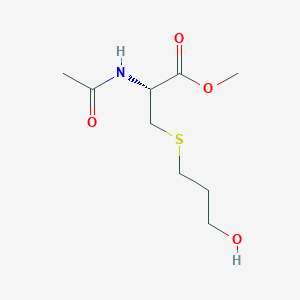
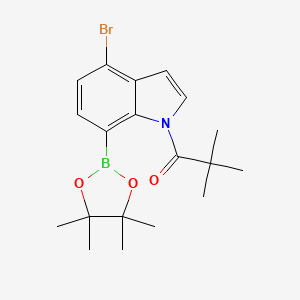
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
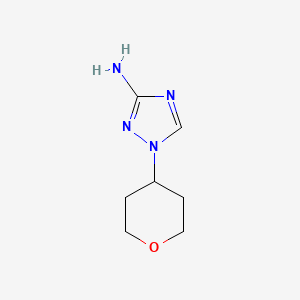
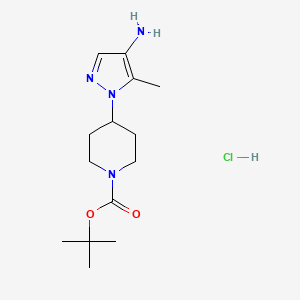
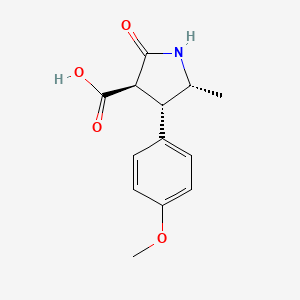
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
